molecular formula C6H4Cl2 B1145999 1,2-Dichlorobenzene CAS No. 1219803-83-4

1,2-Dichlorobenzene

Cat. No. B1145999
M. Wt: 147.00196
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2-dichlorobenzene derivatives, such as 1,2-bis(trimethylsilyl)benzene, can be achieved through the reaction of 1,2-dichlorobenzene with Me3SiCl, using a hybrid metal of Mg and CuCl in the presence of LiCl. This method provides a high yield under mild conditions without requiring toxic solvents, highlighting the chemical's versatility and reactivity in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 1,2-dichlorobenzene has been thoroughly investigated using various analytical techniques. Studies have focused on determining the precise bond lengths, bond angles, and overall geometry of the molecule. For example, microwave spectroscopy has provided detailed insights into the structural distortions induced by the chlorine substituents, including the outward bending of the C-Cl bonds and the specific orientations of hydrogen atoms adjacent to the chlorine.

Chemical Reactions and Properties

1,2-Dichlorobenzene undergoes various chemical reactions, reflecting its reactive chemical properties. Catalytic oxidation studies have shown that transition metal oxides can effectively convert 1,2-dichlorobenzene into less harmful substances, demonstrating its reactivity and the potential for environmental remediation. Moreover, its interactions with other compounds, such as in the formation of addition compounds with N-methyl-2-pyrrolidinone, reveal its chemical versatility and the role of electron-transfer interactions in its reactions.

Physical Properties Analysis

The physical properties of 1,2-dichlorobenzene, such as its boiling point, melting point, and solubility in organic solvents, are crucial for its application in industrial and chemical processes. Its high solubility in organic solvents and insolubility in water make it an ideal solvent for various chemical reactions, especially those involving hydrophobic compounds.

Chemical Properties Analysis

1,2-Dichlorobenzene exhibits a range of chemical properties that make it useful as an intermediate in organic synthesis. Its ability to undergo electrophilic substitution reactions, coupled with its reactivity towards nucleophiles, allows for the synthesis of a wide array of organic compounds. Additionally, its role as a precursor in the production of pesticides and other chemicals highlights its importance in the chemical industry.

Scientific Research Applications

Catalytic Oxidation

1,2-Dichlorobenzene has been explored for its potential in catalytic oxidation. Studies have shown that transition metal oxides supported on TiO2 and Al2O3, particularly Cr2O3 and V2O5, are effective catalysts for this process. The metal oxide-support interactions significantly influence the catalytic activity, as demonstrated in the research by Krishnamoorthy, Rivas, and Amiridis (2000) (Krishnamoorthy et al., 2000).

Environmental Risk Assessment

1,2-Dichlorobenzene has also been evaluated for environmental risks, particularly in marine environments. Van Wijk et al. (2004) conducted a risk assessment focusing on the marine environment and concluded that the current use of 1,2-dichlorobenzene does not pose a risk to aquatic life (van Wijk et al., 2004).

Photocatalytic Decomposition

The photocatalytic decomposition of gaseous 1,2-dichlorobenzene using TiO2 films has been studied, with a focus on the effects of ozone addition. Lu et al. (2012) found that certain conditions, such as ozone concentration and UV irradiation, significantly impact the efficiency of photocatalytic removal (Lu et al., 2012).

Water Purification

Netskina et al. (2015) explored the use of carbon-based adsorbent catalysts for the purification of 1,2-dichlorobenzene emulsions in water. Their study demonstrates the potential of these catalysts for environmental cleanup applications (Netskina et al., 2015).

Chemical Sensor Development

Rahman, Alam, and Asiri (2018) reported on the development of a sensitive chemi-sensor for 1,2-dichlorobenzene based on FeO/CdO nanocubes. This research highlights the potential for environmental monitoring and safety applications (Rahman et al., 2018).

Safety And Hazards

1,2-Dichlorobenzene is toxic by inhalation and ingestion . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed or if inhaled .

Future Directions

Due to its toxicity, persistence in the environment, and specific properties, 1,2-Dichlorobenzene has been listed as a priority pollutant by the European Agency . In the future, research should focus on strengthening international assistance, fostering different forms of cooperation, deeply mechanism research, and developing new technologies .

properties

IUPAC Name

1,2-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6020430
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Molecular Weight

147.00 g/mol
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Physical Description

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide]
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Boiling Point

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F
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Flash Point

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c.
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01%
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Density

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30
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Vapor Density

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05
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Vapor Pressure

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg
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Mechanism of Action

1,2-dichlorobenzene (1,2-DCB), an industrial solvent, is a known hepatotoxicant. Two oxidative events in the liver contribute to 1,2-DCB-induced liver injury: an initial hepatocellular oxidative stress, followed by oxidant stress associated with an inflammatory response. We hypothesize that the initial hepatocellular oxidative event triggers molecular and cellular processes within hepatocytes that lead to the production of factors that contribute to Kupffer cell (KC) activation and upregulation of the inflammatory cascade. To investigate the molecular effects of 1,2-DCB, primary cultures of Fischer-344 (F-344) and Sprague-Dawley (SD) rat hepatocytes were incubated with 1,2-DCB (3.6-12.4 umol) and examined for enhanced DNA-binding activity of the oxidant-sensitive transcription factors activator protein-1 (AP-1), nuclear factor-kappa B (NF-kappaB), and electrophile responsive element (EpRE), and production and release of the chemokine cytokine-induced neutrophil chemoattractant (CINC). In F-344 rat hepatocytes, the activities of AP-1 and NF-kappaB were increased by as much as 3-fold by 6 h of 1,2-DCB treatment, when compared to control. Nuclear translocation of EpRE was also enhanced by 3-fold and occurred 2 h following 1,2-DCB treatment. These events were greater in F-344 than in SD rat hepatocytes incubated with 1,2-DCB. Moreover, F-344 rat hepatocytes produced and released CINC following incubation with 1,2-DCB, but SD rat hepatocytes did not. Lastly, conditioned media from 1,2-DCB-treated F-344 rat hepatocytes stimulated KC activity as determined by enhanced NF-kappaB-binding activity and increased nitric oxide production. Collectively, these data suggest that the mechanisms of 1,2-DCB-induced hepatotoxicity involve intercellular communication whereby compromised hepatocytes may signal KC activation via the production and release of oxidant-sensitive chemokines and cytokines., ... Although, hepatotoxic injury of o-DCB is greater in Fischer 344 (F344) when compared with Sprague Dawley (S-D) rats, this interstrain difference does not transcend into any difference in lethal effects of o-DCB. Interstrain difference in compensatory tissue repair has been suggested as the underlying mechanism for the lack of strain differences in lethality ... The objectives of the present study were (1) to investigate if the differences in compensatory tissue repair are reflected in differential protooncogene expression in S-D versus F344 rat livers and (2) to investigate if changes in protooncogene expression could explain the decrease and delay in tissue repair response beyond a threshold of 0.6 mL o-DCB/kg. Male S-D and F344 rats (8/9 weeks old) were administered either 0.6 or 1.2 mL o-DCB/kg and changes in expression of protooncogenes c-myc (immediate early) and Ha-ras (delayed early) were examined over a time course. Findings of this study indicate that the timing and extent of c-myc and Ha-ras expression varies in the two strains following administration of o-DCB. ..., The more pronounced toxicity to the liver of the ortho-isomer has been associated with a more pronounced binding of the compound or its intermediate metabolites to liver proteins..., para-Dichlorobenzene, but not ortho-dichlorobenzene, induces renal tumors specifically in male rats. There is substantial evidence that para-dichlorobenzene induces these tumors through an alpha2u-globulin-associated response. Although para-dichlorobenzene does not bind to DNA in the male rat kidney, there is weak evidence that it binds to DNA in several tissues in treated mice. Both ortho- and para-dichlorobenzene have been reported to bind to proteins and DNA in the same mouse tissues. No attempt was made to isolate any DNA adducts. The data available on the genotoxicity of para-dichlorobenzene and ortho-dichlorobenzene also do not allow any distinction to be made between these two compounds, which differ significantly in their tumorigenicity: ortho-dichlorobenzene does not cause tumors, whereas para-dichlorobenzene causes liver tumors in mice and kidney tumors in male rats. Overall, the data on genotoxicity do not support a mechanism for renal-cell tumor induction in rats involving direct interaction of para-dichlorobenzene with DNA. Therefore, the overall data, including those on genotoxicity, indicate that para-dichlorobenzene causes renal tumors in male rats through an alpha2u-globulin associated response.
Record name 1,2-DICHLOROBENZENE
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Impurities

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene.
Record name 1,2-DICHLOROBENZENE
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Product Name

1,2-Dichlorobenzene

Color/Form

Colorless liquid, Colorless to pale-yellow liquid ...

CAS RN

95-50-1; 25321-22-6(mixedisomers), 95-50-1
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Melting Point

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichlorobenzene
Reactant of Route 2
1,2-Dichlorobenzene
Reactant of Route 3
1,2-Dichlorobenzene
Reactant of Route 4
1,2-Dichlorobenzene
Reactant of Route 5
1,2-Dichlorobenzene
Reactant of Route 6
1,2-Dichlorobenzene

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